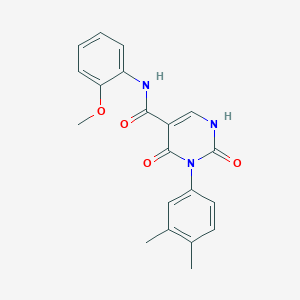

3-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- This compound, also known by its systematic name Diethylhexyl Butamido Triazone , is a synthetic organic molecule.

- Its chemical formula is C44H59N7O5 , and it has a molecular weight of approximately 765.98 g/mol.

- Diethylhexyl Butamido Triazone is commonly used as a UV absorber in sunscreens and other cosmetic products due to its ability to protect the skin from harmful UV radiation.

Preparation Methods

- Synthetic Routes : Diethylhexyl Butamido Triazone can be synthesized through various routes. One common method involves the reaction of phenyl isocyanate with 3,4-dimethoxybenzoyl chloride followed by subsequent reactions to form the triazine ring.

- Reaction Conditions : The specific conditions depend on the synthetic route chosen, but typically involve refluxing the reactants in suitable solvents.

- Industrial Production : Diethylhexyl Butamido Triazone is industrially produced using large-scale synthesis methods. Manufacturers optimize the process for efficiency and yield.

Chemical Reactions Analysis

- Reactions : Diethylhexyl Butamido Triazone is relatively stable and does not readily undergo chemical reactions under normal conditions.

- Common Reagents : No specific reagents are commonly used for its reactions.

- Major Products : Since it is primarily used as a UV absorber, its stability is a desirable property. It does not form significant by-products under UV exposure.

Scientific Research Applications

- Cosmetics and Sunscreens : Diethylhexyl Butamido Triazone is a key ingredient in sunscreens and other UV-protective cosmetics.

- Photoprotection : It effectively absorbs UVB and UVA radiation, preventing skin damage and reducing the risk of skin cancer.

- Photostability : Researchers study its photostability and compatibility with other sunscreen ingredients.

- Biomedical Research : Some studies explore its potential applications beyond sunscreens.

Mechanism of Action

- Diethylhexyl Butamido Triazone absorbs UV radiation, preventing it from reaching deeper skin layers.

- It acts as a photostabilizer , enhancing the stability of other UV filters in sunscreen formulations.

- The compound’s mechanism involves electronic transitions and energy dissipation.

Comparison with Similar Compounds

- Similar Compounds : Other UV absorbers include avobenzone , octocrylene , and octinoxate .

- Uniqueness : Diethylhexyl Butamido Triazone stands out due to its stability, broad-spectrum UV absorption, and compatibility with other sunscreen ingredients.

Remember, Diethylhexyl Butamido Triazone plays a crucial role in protecting our skin from harmful UV rays, making it an essential component in sunscreens and related products

Properties

Molecular Formula |

C20H19N3O4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

3-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C20H19N3O4/c1-12-8-9-14(10-13(12)2)23-19(25)15(11-21-20(23)26)18(24)22-16-6-4-5-7-17(16)27-3/h4-11H,1-3H3,(H,21,26)(H,22,24) |

InChI Key |

HUAUGGNWTYULTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11283712.png)

![1-(4-Chlorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11283730.png)

![5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11283736.png)

![2-(1-Azepanylcarbonyl)-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B11283743.png)

![1-Methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B11283744.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydropteridin-4-one](/img/structure/B11283747.png)

![5-amino-N-benzyl-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11283755.png)

![5-amino-N-(3,4-difluorophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11283762.png)

![8-[4-(Tert-butyl)phenyl]-9-(5-methyl-3-isoxazolyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B11283766.png)

![N-(3-Fluoro-4-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B11283769.png)

![N,N-dimethyl-4-[3-(quinolin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B11283783.png)

![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B11283787.png)

![1-(2-Fluorophenyl)-6-methoxy-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11283788.png)